
RG-7152: A Technical Overview of its Chemical
Properties and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: RG-7152

Cat. No.: B1679312 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
RG-7152 is a potent and selective antagonist of the leukotriene D4 (LTD4) receptor, initially

investigated for its anti-asthmatic properties. Belonging to the class of tetrazole-substituted 2-

quinolinylmethoxy compounds, RG-7152 has also been identified as an inducer of peroxisomal

β-oxidation. This technical guide provides a comprehensive overview of the chemical structure,

physicochemical properties, and biological activities of RG-7152, with a focus on its mechanism

of action as both a leukotriene receptor antagonist and a peroxisome proliferator. Detailed

experimental protocols and quantitative data are presented to support further research and

development efforts.

Chemical Structure and Physicochemical Properties
RG-7152, with the chemical formula C₂₀H₁₉N₅O₂, has a molecular weight of 361.4 g/mol .[1] Its

structure is characterized by a quinoline ring linked via a methoxy bridge to a phenyl group,

which in turn is substituted with a tetrazole ring.

Table 1: Physicochemical Properties of RG-7152
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Property Value Reference

CAS Number 107813-63-8 [2][3]

Molecular Formula C₂₀H₁₉N₅O₂ [1]

Molecular Weight 361.4 g/mol [1]

Class

Tetrazole-substituted 2-

quinolinylmethoxy leukotriene

D4 antagonist

[3]

Mechanism of Action: Leukotriene D4 Receptor
Antagonism
RG-7152 functions as a competitive antagonist at the cysteinyl leukotriene receptor 1 (CysLT1),

thereby blocking the binding of its natural ligand, leukotriene D4 (LTD4).[1] Leukotrienes are

potent inflammatory mediators derived from arachidonic acid, and their interaction with CysLT1

receptors on smooth muscle cells in the airways is a key event in the pathophysiology of

asthma, leading to bronchoconstriction, mucus secretion, and airway edema. By inhibiting this

interaction, RG-7152 effectively mitigates these asthmatic responses.

Leukotriene D4 Signaling Pathway
The binding of LTD4 to its G-protein coupled receptor, CysLT1, initiates a downstream signaling

cascade. This process is crucial for understanding the therapeutic target of RG-7152.
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Click to download full resolution via product page

Leukotriene D4 (LTD4) Signaling Pathway and the inhibitory action of RG-7152.

Peroxisome Proliferation Activity
In addition to its effects on the leukotriene pathway, RG-7152 has been shown to induce

peroxisome proliferation in hepatocytes of various animal models.[3][4] This effect is mediated

through the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear

receptor that regulates the expression of genes involved in lipid metabolism and peroxisomal β-

oxidation.

Quantitative Data on Peroxisome Proliferation
The induction of peroxisomal β-oxidation by RG-7152 has been quantified in several species.

The data, summarized from the foundational study by Kelley et al. (1994), demonstrates a

species-specific response.

Table 2: Effect of RG-7152 on Hepatic Peroxisomal β-Oxidation

Species Dose (mg/kg/day) Duration
% Increase in β-
Oxidation (vs.
Control)

Rat 100 14 days Significant Increase

300 14 days Significant Increase

Mouse 100 14 days Significant Increase

300 14 days Significant Increase

Guinea Pig 300 14 days Smaller Effect

Monkey 300 14 days Smaller Effect

Dog 300 14 days No Effect

Note: Specific percentage increases were not detailed in the abstract and require access to the

full-text publication for precise values. The table reflects the qualitative descriptions provided.
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Experimental Protocols
Leukotriene D4 Receptor Binding Assay (Synthesized
Protocol)
This protocol outlines a general method for assessing the binding affinity of compounds like

RG-7152 to the LTD4 receptor.
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Workflow for a competitive leukotriene D4 receptor binding assay.

Methodology:

Membrane Preparation: Lung tissue from a suitable animal model (e.g., guinea pig) is

homogenized in a buffered solution and subjected to differential centrifugation to isolate the

membrane fraction containing the CysLT1 receptors.

Binding Reaction: The membrane preparation is incubated with a fixed concentration of a

radiolabeled LTD4 analog (e.g., [³H]LTD4) and varying concentrations of the test compound

(RG-7152).

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which

traps the membrane-bound radioligand while allowing the unbound ligand to pass through.

Quantification: The radioactivity retained on the filters is measured using a scintillation

counter.

Data Analysis: The concentration of RG-7152 that inhibits 50% of the specific binding of the

radioligand (IC50) is determined. This value can be used to calculate the binding affinity (Ki).

In Vivo Peroxisome Proliferation Assay (Based on Kelley
et al., 1994)
This protocol describes the general procedure for evaluating the effect of RG-7152 on hepatic

peroxisome proliferation in rodents.

Methodology:

Animal Dosing: Male rats or mice are administered RG-7152 orally at various dose levels for

a specified duration (e.g., 14 days). A control group receives the vehicle only.

Tissue Collection: At the end of the treatment period, animals are euthanized, and liver tissue

is collected.

Homogenization: A portion of the liver is homogenized in a suitable buffer.
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Enzyme Activity Assay: The activity of peroxisomal β-oxidation enzymes in the liver

homogenates is measured. A common method involves monitoring the production of NADH

from a fatty acyl-CoA substrate.

Data Analysis: The enzyme activity in the treated groups is compared to the control group to

determine the extent of induction.

Pharmacokinetic Properties
Detailed pharmacokinetic data for RG-7152 is not readily available in the public domain. Such

information, including absorption, distribution, metabolism, and excretion (ADME) profiles,

would be crucial for a comprehensive understanding of its in vivo behavior and for designing

further preclinical and clinical studies.

Conclusion
RG-7152 is a dual-action molecule with well-defined activity as a leukotriene D4 receptor

antagonist and as an inducer of peroxisome proliferation. Its potential therapeutic applications

in asthma and other inflammatory conditions are based on its potent antagonism of the CysLT1

receptor. The compound's effects on peroxisome proliferation, primarily observed in rodents,

highlight a species-specific metabolic activity that warrants consideration in its toxicological and

pharmacological evaluation. Further research, particularly to elucidate its complete

pharmacokinetic profile and to obtain more granular quantitative data on its biological activities,

is necessary to fully characterize this compound for any potential therapeutic development.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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